molecular formula C11H12ClNO B186437 2-(4-Chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole CAS No. 33554-30-2

2-(4-Chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Cat. No. B186437
CAS RN: 33554-30-2
M. Wt: 209.67 g/mol
InChI Key: XCQDCQKNZXMXGM-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole, also known as CDDO, is a synthetic compound that belongs to the triterpenoid family. It is a potent anti-inflammatory and antioxidant agent that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism Of Action

2-(4-Chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole exerts its effects through multiple mechanisms of action. It activates the Nrf2/ARE pathway, which regulates the expression of genes involved in antioxidant defense and detoxification. It also inhibits NF-κB, a transcription factor that promotes inflammation and cancer. Additionally, it induces apoptosis in cancer cells and inhibits angiogenesis, the process by which new blood vessels are formed.

Biochemical And Physiological Effects

2-(4-Chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has been shown to have several biochemical and physiological effects. It reduces oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. It also inhibits the proliferation of cancer cells and induces apoptosis. Furthermore, it has neuroprotective effects and has been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

2-(4-Chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several advantages for lab experiments. It is a potent and selective compound that can be easily synthesized in large quantities. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, there are some limitations to its use in lab experiments. It is a highly reactive compound that can undergo oxidation and degradation, which can affect its stability and efficacy. Additionally, its effects may vary depending on the cell type and experimental conditions used.

Future Directions

There are several future directions for research on 2-(4-Chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. One area of interest is its potential use in combination with other drugs for the treatment of cancer and other diseases. It has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models. Another area of interest is its potential use in the prevention and treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and formulation of 2-(4-Chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole for therapeutic use.

Synthesis Methods

2-(4-Chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is synthesized from the natural triterpenoid compound, ursolic acid. The synthesis involves several steps, including oxidation, cyclization, and chlorination. The final product is a white crystalline solid that is soluble in organic solvents.

Scientific Research Applications

2-(4-Chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to have potent anti-inflammatory, antioxidant, and anticancer properties.

properties

CAS RN

33554-30-2

Product Name

2-(4-Chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

2-(4-chlorophenyl)-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C11H12ClNO/c1-11(2)7-14-10(13-11)8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3

InChI Key

XCQDCQKNZXMXGM-UHFFFAOYSA-N

SMILES

CC1(COC(=N1)C2=CC=C(C=C2)Cl)C

Canonical SMILES

CC1(COC(=N1)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

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